molecular formula C12H23NO4 B1416389 5-(2-Hydroxyethylcarbamoyl)-pentanoic acid tert-butyl ester CAS No. 2204562-77-4

5-(2-Hydroxyethylcarbamoyl)-pentanoic acid tert-butyl ester

Cat. No. B1416389
M. Wt: 245.32 g/mol
InChI Key: MXEDVOJMYJAQRS-UHFFFAOYSA-N
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Description

The compound “5-(2-Hydroxyethylcarbamoyl)-pentanoic acid tert-butyl ester” is an ester derived from a pentanoic acid and a tert-butyl alcohol, with a carbamoyl group attached to the 5th carbon and a hydroxyethyl group attached to the nitrogen of the carbamoyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pentanoic acid backbone with the ester group on one end and the carbamoyl group on the other. The hydroxyethyl group would be attached to the nitrogen of the carbamoyl group .


Chemical Reactions Analysis

Esters can undergo a number of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The carbamoyl group could potentially participate in reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the ester and carbamoyl groups. It’s likely that this compound would be a solid at room temperature .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Method : The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
    • Results : The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Synthesis
    • Application : Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It’s used for the formal anti-Markovnikov hydromethylation of alkenes .
    • Method : This process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Paired with a Matteson–CH2–homologation, it allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Enzymatic Kinetic Resolution

    • Field : Biochemistry
    • Application : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction .
    • Method : The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
    • Results : This method provides a way to obtain optically pure enantiomers of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the development of new materials or as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

tert-butyl 6-(2-hydroxyethylamino)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)7-5-4-6-10(15)13-8-9-14/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEDVOJMYJAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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